1,1,3,3-Tetramethyl-4-(propan-2-ylidene)-1,3-distannolane
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Overview
Description
1,1,3,3-Tetramethyl-4-(propan-2-ylidene)-1,3-distannolane is an organotin compound characterized by its unique structure, which includes two tin atoms bonded to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-4-(propan-2-ylidene)-1,3-distannolane typically involves the reaction of tetramethyltin with isopropylidene compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the toxicity of organotin compounds.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetramethyl-4-(propan-2-ylidene)-1,3-distannolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
1,1,3,3-Tetramethyl-4-(propan-2-ylidene)-1,3-distannolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a catalyst in biochemical reactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1,1,3,3-Tetramethyl-4-(propan-2-ylidene)-1,3-distannolane exerts its effects involves the interaction of its tin atoms with various molecular targets. These interactions can lead to the formation of stable complexes, which can then participate in further chemical reactions. The pathways involved in these processes are complex and depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Tetramethyltin: Similar in structure but lacks the isopropylidene group.
Trimethyltin Chloride: Contains three methyl groups and a chlorine atom bonded to tin.
Dimethyltin Dichloride: Contains two methyl groups and two chlorine atoms bonded to tin.
Uniqueness
1,1,3,3-Tetramethyl-4-(propan-2-ylidene)-1,3-distannolane is unique due to its specific structure, which includes both tetramethyl and isopropylidene groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
93061-67-7 |
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Molecular Formula |
C10H22Sn2 |
Molecular Weight |
379.7 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-4-propan-2-ylidene-1,3-distannolane |
InChI |
InChI=1S/C5H8.4CH3.CH2.2Sn/c1-4-5(2)3;;;;;;;/h1H2,2-3H3;4*1H3;1H2;; |
InChI Key |
YJRRDNRCWKBCRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C[Sn](C[Sn]1(C)C)(C)C)C |
Origin of Product |
United States |
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